molecular formula C10H13NO2 B13900128 6-Methoxy-5-propylpyridine-2-carbaldehyde

6-Methoxy-5-propylpyridine-2-carbaldehyde

Cat. No.: B13900128
M. Wt: 179.22 g/mol
InChI Key: PDSFPPNKWDOFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-5-propylpyridine-2-carbaldehyde is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a methoxy group at the 6th position, a propyl group at the 5th position, and an aldehyde group at the 2nd position on the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-propylpyridine-2-carbaldehyde typically involves the functionalization of a pyridine ring. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced into the pyridine ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The methoxy and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process typically includes steps such as nitration, reduction, and functional group transformations under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-propylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and propyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: 6-Methoxy-5-propylpyridine-2-carboxylic acid

    Reduction: 6-Methoxy-5-propylpyridine-2-methanol

    Substitution: Various substituted pyridine derivatives depending on the substituents introduced

Scientific Research Applications

6-Methoxy-5-propylpyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the manufacture of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-propylpyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and propyl groups may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyridine-2-carbaldehyde: Similar structure but lacks the propyl group.

    5-Propylpyridine-2-carbaldehyde: Similar structure but lacks the methoxy group.

    6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but lacks the propyl group.

Uniqueness

6-Methoxy-5-propylpyridine-2-carbaldehyde is unique due to the presence of both methoxy and propyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

6-methoxy-5-propylpyridine-2-carbaldehyde

InChI

InChI=1S/C10H13NO2/c1-3-4-8-5-6-9(7-12)11-10(8)13-2/h5-7H,3-4H2,1-2H3

InChI Key

PDSFPPNKWDOFQE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(C=C1)C=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.